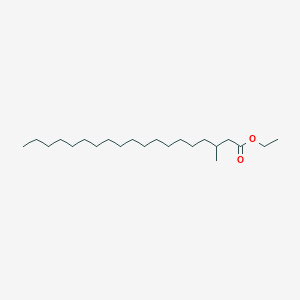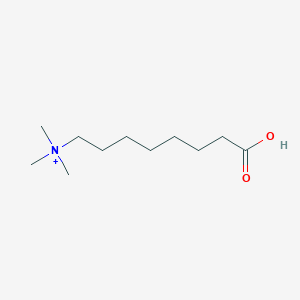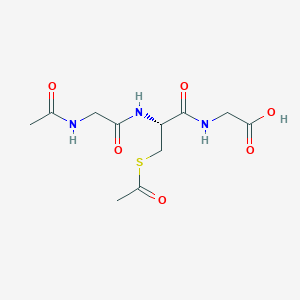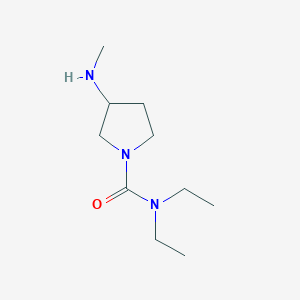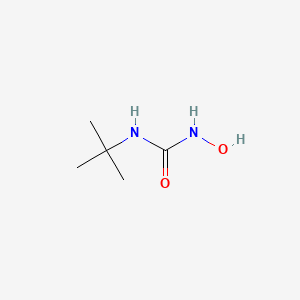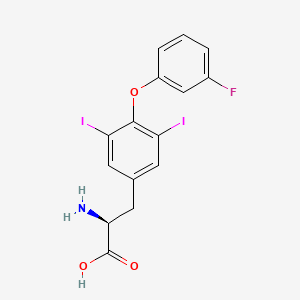
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is a synthetic compound that belongs to the class of halogenated tyrosine derivatives It is characterized by the presence of fluorine and iodine atoms attached to the phenyl ring and tyrosine backbone, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of a fluorophenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 3-fluorophenylboronic acid and a suitable coupling reagent like palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or thiol compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce deiodinated tyrosine analogs.
Aplicaciones Científicas De Investigación
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a probe for studying enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding affinity.
Mecanismo De Acción
The mechanism of action of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
O-(3-Fluorophenyl)-L-tyrosine: Lacks the iodine atoms, resulting in different reactivity and binding properties.
3,5-Diiodo-L-tyrosine: Lacks the fluorophenyl group, affecting its overall chemical behavior and applications.
O-(3-Chlorophenyl)-3,5-diiodo-L-tyrosine: Similar structure but with chlorine instead of fluorine, leading to different electronic and steric effects.
Uniqueness
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is unique due to the combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. The presence of these halogens can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
62901-41-1 |
|---|---|
Fórmula molecular |
C15H12FI2NO3 |
Peso molecular |
527.07 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(3-fluorophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12FI2NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
Clave InChI |
OAGWPANXYJOAFZ-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
SMILES canónico |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
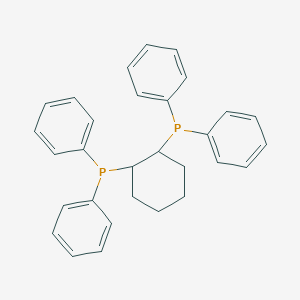

![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
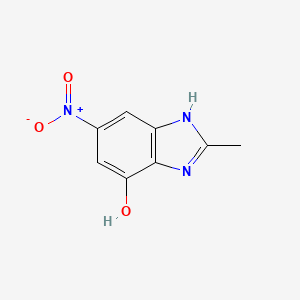
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)

